![molecular formula C12H14BrNO B1611612 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] CAS No. 91830-17-0](/img/structure/B1611612.png)
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
Overview
Description
5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]: is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a benzofuran ring fused with a piperidine ring, with a bromine atom attached to the benzofuran moiety. The presence of the bromine atom and the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] typically involves the following steps:
-
Formation of the Benzofuran Ring:
- The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
- Common reagents include sulfuric acid or sodium hydroxide.
-
Bromination:
- The bromination of the benzofuran ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Spirocyclization:
- The spirocyclization involves the reaction of the brominated benzofuran with a piperidine derivative.
- This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Industrial production of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The bromine atom in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
- Common reagents include sodium azide, potassium thiolate, and sodium methoxide.
-
Oxidation Reactions:
- The benzofuran ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
- These reactions are typically carried out in acidic or neutral conditions.
-
Reduction Reactions:
- The compound can undergo reduction reactions to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- These reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted benzofuran derivatives.
Oxidation Reactions: Formation of benzofuran-quinone derivatives.
Reduction Reactions: Formation of dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex spiro compounds and heterocyclic systems.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel catalysts and ligands for industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
- It may interact with DNA and RNA, affecting gene expression and protein synthesis.
-
Pathways Involved:
- The compound can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.
- It may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
-
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine]:
- Similar structure but with a chlorine atom instead of bromine.
- Exhibits different reactivity and biological activity due to the difference in halogen atoms.
-
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]:
- Contains a fluorine atom, leading to distinct chemical and physical properties.
- Often used in medicinal chemistry for its potential as a drug candidate.
-
5-Iodo-3H-spiro[benzofuran-2,4’-piperidine]:
- Features an iodine atom, which can significantly alter its reactivity and interactions with biological targets.
- Studied for its potential use in radiopharmaceuticals and imaging agents.
Uniqueness:
- The presence of the bromine atom in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidine] imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- The spiro structure provides a rigid and stable framework, making it an attractive scaffold for the design of new compounds with diverse biological activities.
Properties
IUPAC Name |
5-bromospiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAYJWOUXMEFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536633 | |
| Record name | 5-Bromo-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91830-17-0 | |
| Record name | 5-Bromospiro[benzofuran-2(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91830-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


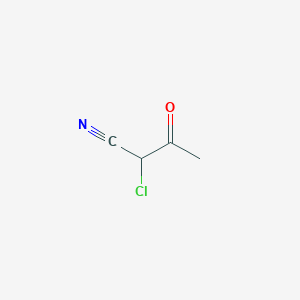
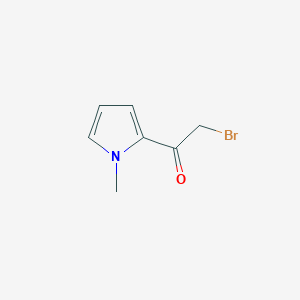
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
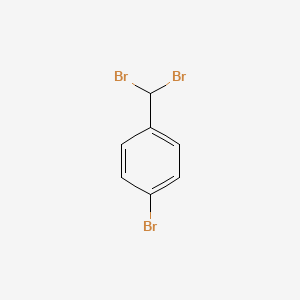
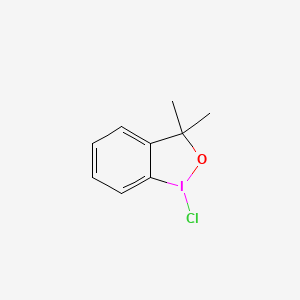
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
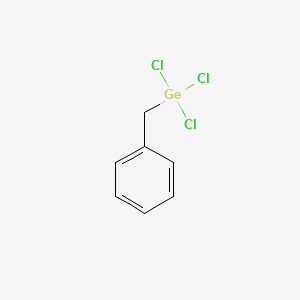

![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)

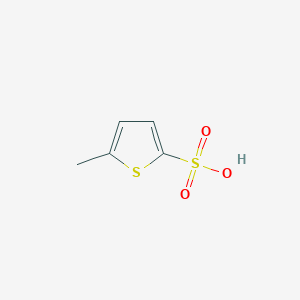
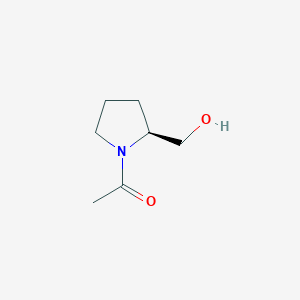

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)
